
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains a benzodiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) are common.
Major Products Formed
Substitution Reactions: Products include 6-azido-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, 6-thio-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one, and 6-alkoxy-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Oxidation Reactions: Products include 6-bromo-4-formyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and 6-bromo-4-carboxy-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Reduction Reactions: Products include 6-bromo-4-methoxy-1,2,3,4-tetrahydro-1H-1,3-benzodiazol-2-one.
Aplicaciones Científicas De Investigación
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-3,4-dihydro-2(1H)-naphthalenone
- 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
- 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both bromine and methoxy substituents on the benzodiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7BrN2O2 |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
6-bromo-4-methoxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-6-3-4(9)2-5-7(6)11-8(12)10-5/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
LKGYRFVKCOLEGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1NC(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


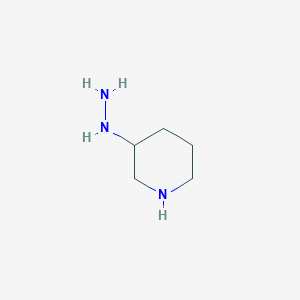
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
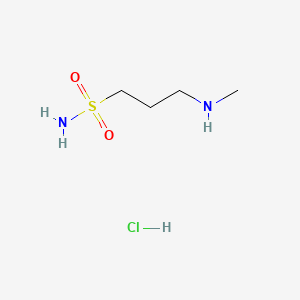
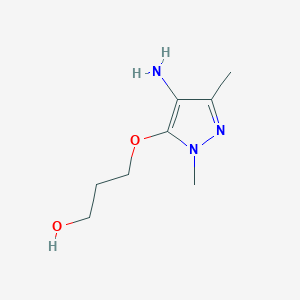
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)
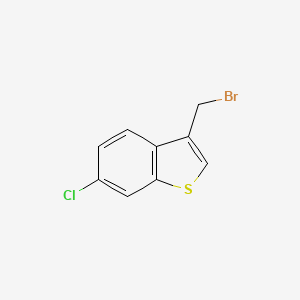


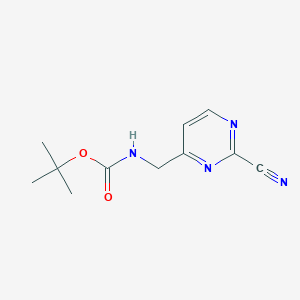

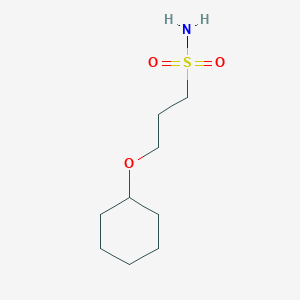

![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)

